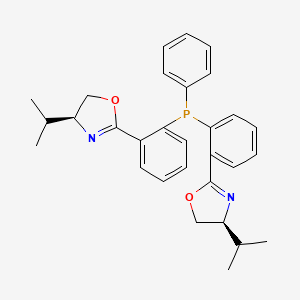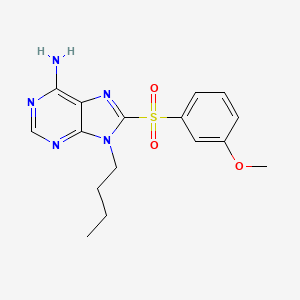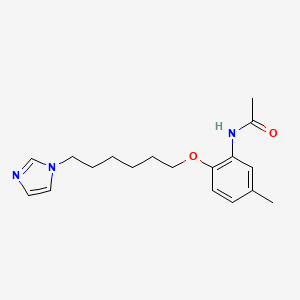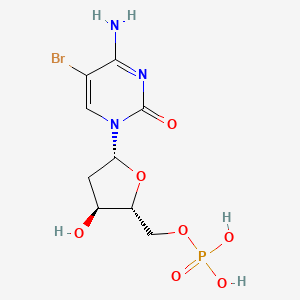
(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a thioxo group and a sec-butyl substituent at the 5th position of the imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a sec-butylamine derivative with a phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sec-butyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S,8S,11S)-2-sec-Butyl-8-isopropyl-5-(4-methoxybenzyl)-4,10,11,15-tetramethyl-14-(4-pentyn-1-yl)-1-oxa-4,7,10,13-tetraazacyclohexadecane-3,6,9,12,16-pentone .
- (5S)-5alpha-[(S)-sec-Butyl]pyrrolidine-2,4-dione .
- (5S)-5alpha-sec-Butyl-2-cyclohexene-1-one .
Uniqueness
(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and stereochemistry The presence of the thioxo group and the sec-butyl substituent at the 5th position of the imidazolidinone ring distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C13H16N2OS |
|---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
(5S)-5-butan-2-yl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)14-13(17)15(11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,16,17)/t9?,11-/m0/s1 |
InChI-Schlüssel |
TWOHZTYDBKIQTJ-UMJHXOGRSA-N |
Isomerische SMILES |
CCC(C)[C@H]1C(=O)NC(=S)N1C2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C1C(=O)NC(=S)N1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)

![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)


![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)




